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Compound of Interest

Compound Name: HS79

Cat. No.: B1243084 Get Quote

HS79: A Stereoselective Inhibitor of Fatty Acid
Synthase for Oncological Research
Introduction: HS-79 is a potent and selective inhibitor of Fatty Acid Synthase (FASN), a key

enzyme in the de novo synthesis of fatty acids. Upregulated in many human cancers, FASN is

a critical target for therapeutic intervention. HS-79 is the (R)-enantiomer of the

thiophenopyrimidine compound Fasnall, and it demonstrates stereoselective inhibitory activity

against FASN. This technical guide provides a comprehensive overview of the discovery,

mechanism of action, and experimental data related to HS-79, intended for researchers,

scientists, and drug development professionals.

Discovery and History
The discovery of HS-79 is intrinsically linked to the identification of its parent compound,

Fasnall. Fasnall was identified through a chemoproteomic screen designed to find small

molecules that bind to the nucleotide-binding pockets of FASN.[1] A library of 3,379 purine-

based compounds was screened for their ability to displace fluorescein-labeled proteins from

Cibacron blue Sepharose, a resin known to bind nucleotide-dependent enzymes.[1] This

screen identified Fasnall as a potent and selective FASN inhibitor.

Following the discovery of Fasnall, its enantiomers, HS-79 and HS-80, were synthesized to

investigate the stereochemistry of FASN inhibition.[1] This led to the finding that HS-79, the (R)-

enantiomer, is a more potent inhibitor of FASN activity compared to both the racemic mixture
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(Fasnall) and the (S)-enantiomer (HS-80), highlighting the stereospecificity of the interaction

with the enzyme. A truncated version of Fasnall, HS-102, was also synthesized as a negative

control and showed no inhibitory activity.[1]

Mechanism of Action
HS-79 exerts its anti-tumor effects by selectively inhibiting the enzymatic activity of Fatty Acid

Synthase. FASN is the central enzyme in the de novo lipogenesis pathway, responsible for the

synthesis of palmitate from acetyl-CoA and malonyl-CoA. In many cancer cells, this pathway is

significantly upregulated to meet the high demand for lipids required for membrane biogenesis,

energy storage, and signaling molecule synthesis.

By inhibiting FASN, HS-79 disrupts cellular lipid metabolism, leading to a cascade of events

that culminate in cancer cell death. One of the key downstream effects of FASN inhibition by

Fasnall (and by extension, HS-79) is the induction of apoptosis.[1] This is, at least in part,

mediated by a significant increase in cellular ceramide levels, a class of lipid molecules known

to be pro-apoptotic.[1][2] Furthermore, global lipidomics studies have shown that Fasnall

treatment leads to profound alterations in the cellular lipid profile, including an increase in

diacylglycerols and unsaturated fatty acids.[1][2]

Quantitative Data
The inhibitory activity of HS-79 and its related compounds has been quantified in various

assays. The following table summarizes the available IC50 values.
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Compound Assay
Cell
Line/Enzyme
Source

IC50 Value Reference

HS-79

Tritiated acetate

incorporation into

lipids

BT474 (HER2+

Breast Cancer)
1.57 µM [1]

Fasnall (racemic)

Tritiated acetate

incorporation into

lipids

BT474 (HER2+

Breast Cancer)
5.84 µM [1]

HS-80 ((S)-

enantiomer)

Tritiated acetate

incorporation into

lipids

BT474 (HER2+

Breast Cancer)
7.13 µM [1]

Fasnall (racemic)

Tritiated acetate

incorporation into

lipids

HepG2

(Hepatocellular

Carcinoma)

147 nM [1]

Fasnall (racemic)

Tritiated glucose

incorporation into

lipids

HepG2

(Hepatocellular

Carcinoma)

213 nM [1]

Fasnall (racemic)

Purified human

FASN activity

([14C]malonyl-

CoA

incorporation)

BT474 cell line 3.71 µM [1][3]

Experimental Protocols
Synthesis of HS-79 ((R)-N-(1-benzylpyrrolidin-3-yl)-5,6-
dimethylthieno[2,3-d]pyrimidin-4-amine)
A detailed, step-by-step protocol for the synthesis of HS-79 is not publicly available in the

reviewed literature. However, the parent compound, Fasnall, can be synthesized in a single

step from 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine and the appropriate amine starting
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material.[1] For the synthesis of the specific enantiomer HS-79, (R)-(-)-1-benzyl-3-

aminopyrrolidine would be used as the starting amine.

Tritiated Acetate Incorporation Assay
This assay measures the de novo synthesis of lipids in cells by quantifying the incorporation of

radiolabeled acetate.

Cell Culture: Plate cells (e.g., BT474) in a suitable multi-well plate and allow them to adhere

overnight.

Compound Treatment: Treat the cells with varying concentrations of HS-79 or other FASN

inhibitors for a predetermined period.

Radiolabeling: Add tritiated acetate ([³H]-acetate) to the cell culture medium and incubate for

a specific duration to allow for its incorporation into newly synthesized lipids.

Lipid Extraction: Lyse the cells and extract the total lipids using a suitable solvent system

(e.g., chloroform:methanol).

Quantification: Measure the amount of incorporated radioactivity in the lipid fraction using a

scintillation counter.

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of acetate

incorporation against the logarithm of the inhibitor concentration.

Purified FASN Activity Assay
This assay directly measures the enzymatic activity of FASN by monitoring the incorporation of

a radiolabeled substrate into fatty acids.

Enzyme Preparation: Purify FASN from a suitable source, such as a cancer cell line

overexpressing the enzyme (e.g., BT474).

Reaction Mixture: Prepare a reaction buffer containing the purified FASN enzyme, acetyl-

CoA, and NADPH.
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Inhibitor Addition: Add varying concentrations of HS-79 or other inhibitors to the reaction

mixture.

Reaction Initiation: Start the enzymatic reaction by adding radiolabeled malonyl-CoA ([¹⁴C]-

malonyl-CoA).

Reaction Termination and Lipid Extraction: After a defined incubation period, stop the

reaction and extract the lipids.

Quantification: Measure the radioactivity incorporated into the lipid fraction using a

scintillation counter.

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of FASN

activity against the logarithm of the inhibitor concentration.

Signaling Pathways and Logical Relationships
FASN is situated at a critical node in cellular metabolism and its activity is intertwined with

major oncogenic signaling pathways. While direct experimental evidence for HS-79's

modulation of these pathways is still emerging, the known roles of FASN provide a logical

framework for its downstream effects.

FASN and its Role in Cancer Metabolism
The following diagram illustrates the central role of FASN in converting excess carbohydrates

into fatty acids, a process heavily relied upon by cancer cells for proliferation and survival.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1243084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FASN in Cancer Cell Metabolism
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Potential Downstream Effects of HS-79
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Experimental Workflow for HS-79 Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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